molecular formula C16H10Cl4O5 B138456 Diploicin CAS No. 527-93-5

Diploicin

Cat. No. B138456
CAS RN: 527-93-5
M. Wt: 424.1 g/mol
InChI Key: AXZCNBVMHHTPKA-UHFFFAOYSA-N
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Description

Diploicin is an antibiotic isolated from the lichen Buellia canescens . It has a molecular formula of C16H10Cl4O5 and a molecular weight of 424.05 .


Synthesis Analysis

The synthesis of Diploicin involves a key step known as the Ullmann reaction . This process was described in a paper titled "Depsidone synthesis. Part II. Diploicin and gangaleoidin" .


Molecular Structure Analysis

The molecular structure of Diploicin is represented by the InChI string: InChI=1S/C16H10Cl4O5/c1-4-6-13 (9 (19)11 (21)7 (4)17)24-12-5 (2)8 (18)14 (23-3)10 (20)15 (12)25-16 (6)22/h21H,1-3H3 .


Physical And Chemical Properties Analysis

Diploicin has a molecular formula of C16H10Cl4O5 and a molecular weight of 424.05 . The percent composition is C 45.32%, H 2.38%, Cl 33.44%, O 18.86% .

Scientific Research Applications

Antibacterial Activity in Tuberculosis

  • Diploicin, isolated from the lichen Buellia canescens, has been studied for its potential antibacterial activity, particularly in relation to tuberculosis. Although insoluble in water, diploicin's chemical structure prompted investigations into its tuberculostatic properties, especially considering the activities of related compounds (Barry, 1946).
  • Further studies explored derivatives of diploicin and their inhibitory effects on the growth of tubercle bacillus in vitro, suggesting potential applications in antitubercular treatments (Barry, O'Rourke & Twomey, 1947).

Impact on Thyroid Function and Infections

  • The chemical resemblance of thyroxine to diploicin was noted in research, with a focus on the potential influence of the thyroid on infections, particularly tuberculosis. This resemblance spurred further examination of thyroxine and hypothyroidism in the context of experimental tuberculosis (Reitler, 1947); (Izzo & Cicardo, 1946).

Genetic and Phenotypic Variation in Fungal Species

  • Diploicin has also been referenced in studies focusing on the genetic and phenotypic variation of fungal species like Diplodia seriata, associated with botryosphaeria dieback of grapevine. These studies do not directly involve diploicin but provide context for its potential indirect role in fungal pathogenicity and plant resistance studies (Elena, García-Figueres, Reigada & Luque, 2015).

Relation to Insect Immunity

  • While not directly focused on diploicin, related research has delved into the realm of insect immunity, studying diptericin genes in Drosophila. These studies, exploring the genetic and regulatory aspects of diptericin, provide insights into the broader context of natural antibacterial responses, which could be relevant in understanding the role and potential of diploicin in biological systems (Georgel et al., 1993); (Reichhart et al., 1992).

Other Related Studies

  • Additional research references diploicin in various contexts, including studies on neurosyphilis presenting as diplopia and the structural properties of peptide micro/nanotubes. These studies, while not directly focused on diploicin's applications, contribute to the broader scientific landscape in which diploicin's role and potential can be considered (Xiaodong et al., 2010); (Souza et al., 2013).

properties

IUPAC Name

2,4,8,10-tetrachloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4O5/c1-4-6-13(9(19)11(21)7(4)17)24-12-5(2)8(18)14(23-3)10(20)15(12)25-16(6)22/h21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCNBVMHHTPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200665
Record name Diploicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diploicin

CAS RN

527-93-5
Record name Diploicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diploicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diploicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPLOICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSX18V7BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
JB Hendrickson, MVJ Ramsay… - Journal of the American …, 1972 - ACS Publications
A new depsidone synthesis is developed, depending on five-ring oxidative cyclization of a dihydroxy-benzophenone to a grisan and solvolytic opening to a diphenyl ether which can be …
Number of citations: 28 pubs.acs.org
VC Barry, D Twomey - Proceedings of the Royal Irish Academy. Section B …, 1950 - JSTOR
… , 2), some water soluble derivatives of diploicin have been shown to … An attempt was made to give diploicin itself by. … of a number of derivatives of diploicin none of which had the desired …
Number of citations: 11 www.jstor.org
P Djura, MV Sargent, P Vogel - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
A new synthesis of the lichen depsidone diploicin (2,4,7,9-tetrachloro-3-hydroxy-8-methoxy-1,6-dimethyldibenzo[b,e][1,4]dioxepin-11-one)(1), and a synthesis of the lichen depsidone …
Number of citations: 7 pubs.rsc.org
JB Hendrickson, MVJ Ramsay - Chemical Communications (London), 1968 - pubs.rsc.org
THE natural depsidones (I), a group of over twenty known lichen products, l are apparently synthesized in nature by oxidative coupling of depsides; 2 one example, diploicin, has been …
Number of citations: 1 pubs.rsc.org
R O'connor, JF O'sullivan, R O'kennedy - Drug metabolism reviews, 1995 - Taylor & Francis
… lichens such as usnic acid, roccellic acid, and diploicin. Diploicin (Fig. 1) was the first organic … Diploicin proved to be inactive in animal models and its complete substitution prevented …
Number of citations: 100 www.tandfonline.com
VC Barry, L O'rourke, D Twomey - Nature, 1947 - nature.com
… itory effect of soluble diploicin derivatives on the growth of the tubercle bacillus in vitro was … are much more active than derivatives of diploicin. This activity against Mycobacteria is also …
Number of citations: 34 www.nature.com
PA Spillane, M Sc, J Keane, TJ Nolan - 1936 - Royal Dublin Society
Number of citations: 23
WD OLLIS - The Scientific Proceedings of the Royal Dublin Society, 1955 - The Society
Number of citations: 0
S Neelakantan, R Padmasani, TR Seshadri - Current Science, 1964 - JSTOR
Number of citations: 2
TJ Nolan, J Algar, EP McCann, WA Manahan, N Nolan - Buellia canescens, 1948
Number of citations: 30

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